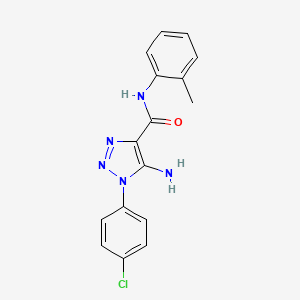![molecular formula C21H28N4O3 B5009600 N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, also known as DMPU, is a chemical compound that has been widely used in scientific research. It belongs to the class of urea derivatives and is commonly used as a solvent and a reagent in organic synthesis.
Wirkmechanismus
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea acts as a polar aprotic solvent in organic synthesis. It has a high dielectric constant and a low nucleophilicity, which makes it a good solvent for polar and ionic compounds. This compound also acts as a catalyst in some reactions, promoting the formation of certain products.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature and has no biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has several advantages for lab experiments. It is a safe and non-toxic solvent that can be used as a substitute for DMF. It is also a readily available reagent that can be easily synthesized. However, this compound has some limitations. It is not compatible with some reagents and can cause side reactions in some reactions. It also has a high boiling point, which can make it difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are several future directions for the use of N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea in scientific research. One direction is the use of this compound in the synthesis of new compounds for drug discovery. This compound can be used as a solvent and a reagent in the synthesis of new compounds with potential therapeutic properties. Another direction is the use of this compound in the synthesis of new materials for various applications, including electronics, energy storage, and catalysis. This compound can be used as a solvent and a reagent in the synthesis of new materials with unique properties and applications.
Synthesemethoden
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea can be synthesized by reacting 3,5-dimethoxyphenylisocyanate with N-(2-aminoethyl)piperazine in the presence of triethylamine. The resulting product is then treated with phenyl isocyanate to yield this compound. The synthesis method is relatively simple and efficient, making this compound a readily available reagent for scientific research.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is commonly used as a substitute for DMF (dimethylformamide), which is a toxic and carcinogenic solvent. This compound has been found to be a safer alternative to DMF and has been used in the synthesis of various compounds, including peptides, oligonucleotides, and heterocycles.
Eigenschaften
IUPAC Name |
1-[2-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-14-18(15-20(16-19)28-2)25-12-10-24(11-13-25)9-8-22-21(26)23-17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDZQITOSBRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(carboxymethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5009518.png)
![3-(1,3-benzodioxol-5-yl)-5-(3-furylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5009520.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5009521.png)
![N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5009523.png)
![2-iodo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5009530.png)

![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B5009540.png)
![N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5009543.png)

![2-benzyl-6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5009561.png)


![1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5009588.png)
